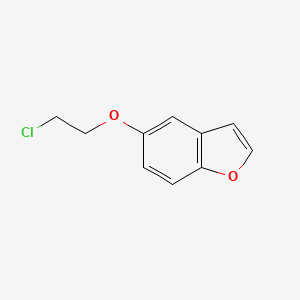
2-(4-Iodo-phenyl)-thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodo-phenyl)-thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing one sulfur atom The compound this compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with an aryl halide, such as 4-iodobromobenzene, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Iodo-phenyl)-thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Sonogashira reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Employed in substitution reactions to replace the iodine atom.
Major Products Formed:
Substituted Thiophenes: Resulting from substitution reactions.
Coupled Products: Formed through cross-coupling reactions with various organic groups.
Applications De Recherche Scientifique
2-(4-Iodo-phenyl)-thiophene has diverse applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of biologically active compounds.
Material Science: Utilized in the fabrication of organic field-effect transistors (OFETs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Iodo-phenyl)-thiophene depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of charge carriers.
In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
2-Iodothiophene: A related compound with an iodine atom directly attached to the thiophene ring.
4-Iodophenylthiophene: Similar structure but with the iodine atom on the phenyl ring.
Uniqueness: 2-(4-Iodo-phenyl)-thiophene is unique due to the specific positioning of the iodine atom, which can influence its reactivity and applications compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C10H7IS |
|---|---|
Poids moléculaire |
286.13 g/mol |
Nom IUPAC |
2-(4-iodophenyl)thiophene |
InChI |
InChI=1S/C10H7IS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H |
Clé InChI |
NGZYKRHLXDUIFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(2-Methylacryloyl)oxy]ethane-1,1-diyl}bis(phosphonic acid)](/img/structure/B8505445.png)



![2-[5-(2-Methyl-[1,3]dioxolan-2-yl)-furan-2-yl]-thioacetamide](/img/structure/B8505478.png)





